molecular formula C10H9FeI B598873 1-Iodoferrocene CAS No. 1273-76-3

1-Iodoferrocene

Cat. No.: B598873
CAS No.: 1273-76-3
M. Wt: 311.93 g/mol
InChI Key: JMMPIVZDWBCEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-Iodoferrocene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce substituted ferrocenes, such as (arylamino)ferrocenes .

Mechanism of Action

The mechanism by which 1-Iodoferrocene exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve the formation of new bonds through substitution and coupling reactions. The presence of the iodine atom in the molecule makes it highly reactive in these reactions, allowing for the formation of a wide range of substituted ferrocenes .

Comparison with Similar Compounds

1-Iodoferrocene can be compared with other halogenated ferrocenes, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical syntheses and applications.

Properties

CAS No.

1273-76-3

Molecular Formula

C10H9FeI

Molecular Weight

311.93 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-iodocyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2

InChI Key

JMMPIVZDWBCEFB-UHFFFAOYSA-N

SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.